molecular formula C9H16N3O2S+ B1671048 Ergothioneine CAS No. 497-30-3

Ergothioneine

Cat. No. B1671048
CAS RN: 497-30-3
M. Wt: 247.32 g/mol
InChI Key: SSISHJJTAXXQAX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergothioneine is a naturally occurring amino acid and is a thiourea derivative of histidine, containing a sulfur atom on the imidazole ring . It is found in relatively few organisms, notably actinomycetota, cyanobacteria, and certain fungi . Ergothioneine is acquired exclusively through the diet and accumulates in erythrocytes, bone marrow, liver, kidney, seminal fluid, and eyes .


Synthesis Analysis

Ergothioneine can be prepared using a variety of methods, including chemical synthesis, natural bioextraction, and biological fermentation . The metabolic pathway to produce ergothioneine starts with the methylation of histidine to produce histidine betaine (hercynine). The sulfur atom is then incorporated from cysteine .


Molecular Structure Analysis

Ergothioneine and selenoneine are structurally related dietary antioxidants and cytoprotectants . They share pharmacokinetic characteristics such as cellular uptake through the ergothioneine transporter, accumulation in red blood cells, and biotransformation to methylated metabolites .


Chemical Reactions Analysis

Ergothioneine targets cellular ROS, including O2·−, H2O2, ·OH, and 1O2, in the manner of both a self-sacrificing antioxidant and a regulator of cellular antioxidant defense system, which modulates the cellular GSH redox state .


Physical And Chemical Properties Analysis

Ergothioneine has a molecular formula of C9H15N3O2S and a molecular weight of 229.30 g/mol . It appears as a white solid and has a melting point of 275 to 277 °C .

Scientific Research Applications

Antioxidant and Therapeutic Potential in Pre-eclampsia

Ergothioneine has been explored as a therapeutic agent for pre-eclampsia, a condition characterized by increased oxidative stress. Its antioxidant properties and ability to accumulate in tissues experiencing high oxidative stress make it a candidate for mitigating the effects of this condition. Research highlights Ergothioneine's potential to target mitochondrial dysfunction, a contributing factor in pre-eclampsia, thereby offering a novel approach to treatment (Kerley et al., 2017).

Neuroprotective Effects in Alzheimer’s Disease

Ergothioneine shows promise in preventing Alzheimer’s Disease (AD) progression. In animal models, Ergothioneine consumption was associated with reduced amyloid plaques, oxidative stress, and restored glucose metabolism, suggesting its beneficial impact on brain health and function. This indicates Ergothioneine’s potential as a preventative agent for AD, emphasizing the role of dietary intake in brain health (Whitmore et al., 2022).

Ergothioneine as a Nutraceutical

Recognized for its cytoprotective status and antioxidant capabilities, Ergothioneine is considered potentially valuable as a nutraceutical. It is not synthesized by plants and animals, who acquire it through diet, signifying its importance and potential as a dietary supplement to prevent oxidative stress in various systems (Borodina et al., 2020).

Bioavailability from Dietary Sources

The bioavailability of Ergothioneine from mushrooms, a primary dietary source, has been confirmed through human studies, highlighting its potential to impact antioxidant capacity and biomarkers of inflammation post consumption. This supports the notion of Ergothioneine's role in diet and its effectiveness in human health upon dietary intake (Weigand-Heller et al., 2012).

Connection Between Soil Health and Human Health

Research into Ergothioneine’s presence in the food supply suggests a direct link between soil health and human health. Ergothioneine content in crops can be influenced by agricultural practices, with regenerative practices that minimize soil disturbance potentially enhancing the dietary factor associated with long-term human health. This highlights the broader ecological and nutritional significance of Ergothioneine beyond its biochemical properties (Beelman et al., 2021).

Future Directions

Using genetically engineered cells and mice, it may now be possible to elucidate roles of Ergothioneine . This coupled with advances in genomics and metabolomics may lead to identification of Ergothioneine function . As Ergothioneine is a stable antioxidant with anti-inflammatory properties, whose levels decline during aging, supplementing Ergothioneine in the diet or consuming an Ergothioneine-rich diet may prove beneficial .

properties

IUPAC Name

(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSISHJJTAXXQAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020082
Record name Ergothioneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ergothioneine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ergothioneine

CAS RN

497-30-3
Record name Ergothioneine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergothioneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergothioneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[1-carboxy-2-(2-mercaptoimidazol-4-yl)ethyl]trimethylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERGOTHIONEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDZ3DQM98W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ergothioneine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ergothioneine
Reactant of Route 2
Reactant of Route 2
Ergothioneine
Reactant of Route 3
Ergothioneine
Reactant of Route 4
Ergothioneine
Reactant of Route 5
Ergothioneine
Reactant of Route 6
Ergothioneine

Citations

For This Compound
9,930
Citations
DB Melville - Vitamins & Hormones, 1959 - Elsevier
Publisher Summary This chapter presents a brief review of the accumulated knowledge concerning ergothioneine. Although several biological activities have been suggested for …
Number of citations: 165 www.sciencedirect.com
IK Cheah, B Halliwell - Biochimica et Biophysica Acta (BBA)-Molecular …, 2012 - Elsevier
… ►This review summarizes our current state of knowledge on ergothioneine. ►Ergothioneine has … The true function of ergothioneine in vivo has not yet been identified. ►Numerous …
Number of citations: 432 www.sciencedirect.com
D Akanmu, R Cecchini, OI Aruoma… - Archives of biochemistry …, 1991 - Elsevier
… Ergothioneine is a product of plant origin that accumulates in animal tissues. Its suggested ability to act as an antioxidant has been evaluated. Ergothioneine … show that ergothioneine at …
Number of citations: 290 www.sciencedirect.com
D Gründemann, S Harlfinger, S Golz… - Proceedings of the …, 2005 - National Acad Sciences
… Here, we show that the key substrate of this transporter is in fact ergothioneine (ET). Human OCTN1 was expressed in 293 cells. A substrate lead, stachydrine (alias proline betaine), …
Number of citations: 551 www.pnas.org
D Gründemann - Preventive medicine, 2012 - Elsevier
Ergothioneine (ET) is a natural compound which humans and other vertebrates cannot synthesize themselves; it must be absorbed from food in which it is distributed very unevenly. In …
Number of citations: 105 www.sciencedirect.com
B Halliwell, IK Cheah, RMY Tang - FEBS letters, 2018 - Wiley Online Library
… Ergothioneine is not rapidly metabolised, or excreted in urine and is present in many, if not all, human tissues and body fluids. Ergothioneine … plasma levels of ergothioneine have been …
Number of citations: 205 febs.onlinelibrary.wiley.com
J Ey, E Schömig, D Taubert - Journal of agricultural and food …, 2007 - ACS Publications
… role of ergothioneine in human physiology is scarce. Here, we analyzed the ergothioneine … Additionally, we assessed the protective potency of ergothioneine against various oxidative …
Number of citations: 290 pubs.acs.org
I Borodina, LC Kenny, CM McCarthy… - Nutrition Research …, 2020 - cambridge.org
Ergothioneine (ERG) is an unusual thio-histidine betaine amino acid that has potent antioxidant activities. It is synthesised by a variety of microbes, especially fungi (including in …
Number of citations: 150 www.cambridge.org
IK Cheah, B Halliwell - Redox biology, 2021 - Elsevier
… thiol/thione, ergothioneine. This compound can … ergothioneine decline with age and onset of various diseases. Here we highlight recent advances in our knowledge of ergothioneine…
Number of citations: 81 www.sciencedirect.com
BD Paul, SH Snyder - Cell Death & Differentiation, 2010 - nature.com
Ergothioneine (ET) is an unusual sulfur-containing derivative of the amino acid, histidine, which is derived exclusively through the diet. Although ET was isolated a century ago, its …
Number of citations: 266 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.